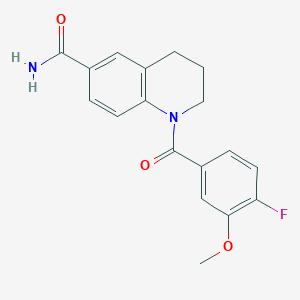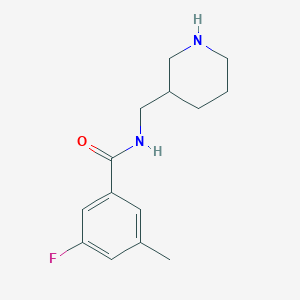
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a piperidin-3-ylmethyl group attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylbenzoic acid and piperidine.
Formation of Benzoyl Chloride: The 3-fluoro-5-methylbenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The benzoyl chloride is then reacted with piperidin-3-ylmethanamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine moiety contributes to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoro-4-methyl-N-(piperidin-3-ylmethyl)benzamide
- 3-chloro-5-methyl-N-(piperidin-3-ylmethyl)benzamide
- 3-fluoro-5-ethyl-N-(piperidin-3-ylmethyl)benzamide
Uniqueness
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which significantly influences its chemical reactivity and biological activity. The presence of the piperidin-3-ylmethyl group further distinguishes it from other benzamide derivatives by enhancing its pharmacokinetic properties.
Propiedades
IUPAC Name |
3-fluoro-5-methyl-N-(piperidin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-5-12(7-13(15)6-10)14(18)17-9-11-3-2-4-16-8-11/h5-7,11,16H,2-4,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCACBWAXDHVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[1-(4-Methyl-1,3-thiazol-2-yl)ethylamino]butyl]isoindole-1,3-dione](/img/structure/B7675306.png)
![1-(5-Propan-2-yl-1,3-thiazol-2-yl)-3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7675321.png)
![N-[(4-imidazol-1-yl-2-methylphenyl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B7675323.png)
![N-methyl-N-prop-2-ynyl-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7675335.png)
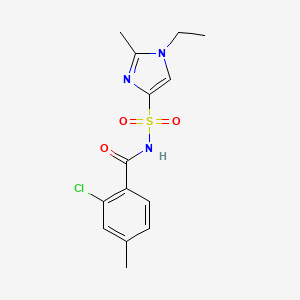
![3-ethoxy-1-hydroxy-N-(3-propan-2-ylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7675350.png)
![2-[3-[(3-Methyl-1,2-oxazol-5-yl)methylamino]butyl]isoindole-1,3-dione](/img/structure/B7675356.png)
![1-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-3-(1-phenylpyrazol-4-yl)urea](/img/structure/B7675371.png)
![3-(2-amino-2-oxoethyl)-N-[3-(1,3-thiazol-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7675372.png)
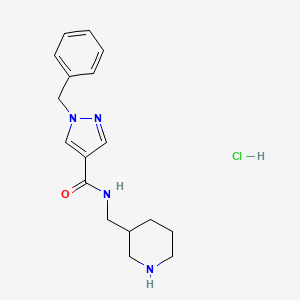
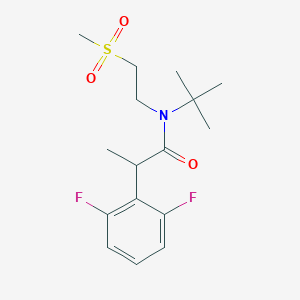
![N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7675389.png)
![Piperidin-4-yl 3-[(5-ethylfuran-2-carbonyl)amino]benzoate;hydrochloride](/img/structure/B7675395.png)
